molecular formula C14H32N4 B12298966 (Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine

(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine

Cat. No.: B12298966
M. Wt: 256.43 g/mol
InChI Key: QXMDBVVLXXCCCT-WAYWQWQTSA-N
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Description

(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is a chemical compound with a unique structure that includes both amine and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

In medicine, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where amine-containing compounds have shown efficacy.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The alkene group may also participate in reactions that modify the target’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane: This compound has a similar amine-functionalized structure and is used in various applications, including surface modification and as a coupling agent.

    But-2-ene-1,4-diamine: A simpler analog with similar reactivity but lacking the ethylamino groups.

Uniqueness

(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is unique due to its combination of amine and alkene functional groups, which provide a versatile platform for chemical modifications and applications

Properties

Molecular Formula

C14H32N4

Molecular Weight

256.43 g/mol

IUPAC Name

(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine

InChI

InChI=1S/C14H32N4/c1-3-16-10-7-13-18(12-6-5-9-15)14-8-11-17-4-2/h5-6,16-17H,3-4,7-15H2,1-2H3/b6-5-

InChI Key

QXMDBVVLXXCCCT-WAYWQWQTSA-N

Isomeric SMILES

CCNCCCN(CCCNCC)C/C=C\CN

Canonical SMILES

CCNCCCN(CCCNCC)CC=CCN

Origin of Product

United States

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